(1R)-1-[4-(2,2-Difluoroethoxy)phenyl]ethanamine;hydrochloride
Description
This compound is a chiral primary amine featuring a 4-(2,2-difluoroethoxy)phenyl substituent and a hydrochloride salt. The difluoroethoxy group introduces strong electron-withdrawing effects and moderate lipophilicity, influencing both solubility and receptor interactions.
Properties
IUPAC Name |
(1R)-1-[4-(2,2-difluoroethoxy)phenyl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2NO.ClH/c1-7(13)8-2-4-9(5-3-8)14-6-10(11)12;/h2-5,7,10H,6,13H2,1H3;1H/t7-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFMNROZVAKGHC-OGFXRTJISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OCC(F)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)OCC(F)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-[4-(2,2-Difluoroethoxy)phenyl]ethanamine;hydrochloride typically involves multiple steps, starting with the preparation of the difluoroethoxy phenyl intermediate. This intermediate is then subjected to amination reactions to introduce the ethanamine group. The final step involves the formation of the hydrochloride salt to improve the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis process. The production process is designed to be scalable, allowing for the manufacture of large quantities of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-[4-(2,2-Difluoroethoxy)phenyl]ethanamine;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroethoxy phenyl ketones, while reduction can produce amine derivatives.
Scientific Research Applications
(1R)-1-[4-(2,2-Difluoroethoxy)phenyl]ethanamine;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R)-1-[4-(2,2-Difluoroethoxy)phenyl]ethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethoxy group plays a crucial role in modulating the compound’s binding affinity and activity. The compound may exert its effects through pathways involving signal transduction and metabolic processes.
Comparison with Similar Compounds
Substituent Effects on Electronic and Physicochemical Properties
The table below compares key structural features and properties of the target compound with analogs:
Key Observations
- Electronic Effects : The difluoroethoxy group in the target compound provides a balance of electron-withdrawing character and steric bulk, distinct from trifluoromethyl (stronger electron withdrawal) or methylsulfanyl (electron donation) groups .
- Lipophilicity : Compounds with alkyl groups (e.g., isopropyl) exhibit higher lipophilicity, whereas fluorine-containing groups reduce logP values, enhancing aqueous solubility .
- Chirality : Enantiomeric resolution is critical for activity in chiral amines like the target compound and (R)-1-(naphthalen-1-yl)ethanamine (used in cinacalcet synthesis) .
Pharmacokinetic and Metabolic Considerations
- Metabolic Stability : Thioether-containing analogs (e.g., methylsulfanyl derivatives) may exhibit slower oxidative metabolism compared to ether-linked fluorinated compounds .
- Solubility: Hydrochloride salts universally improve water solubility, as seen in diphenhydramine hydrochloride (C₁₇H₂₁NO·HCl), a clinically used ethanolamine derivative .
- Bioavailability : The target compound’s difluoroethoxy group may enhance membrane permeability relative to polar trifluoromethyl analogs but reduce it compared to lipophilic isopropyl derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
